1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one
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Overview
Description
(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with a suitable aldehyde or ketone under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE, known for its antimalarial properties.
Isoquinoline: Another similar compound with diverse biological activities.
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.
Uniqueness
(2E)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)BUT-2-EN-1-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(E)-1-(2,2,4-trimethylquinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C16H19NO/c1-5-8-15(18)17-14-10-7-6-9-13(14)12(2)11-16(17,3)4/h5-11H,1-4H3/b8-5+ |
InChI Key |
UDJMXKXGBIRQHG-VMPITWQZSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=CC=CC=C2C(=CC1(C)C)C |
Canonical SMILES |
CC=CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C |
Origin of Product |
United States |
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